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molecular formula C7H10N2O B8753098 (2-Amino-6-methylpyridin-4-yl)methanol

(2-Amino-6-methylpyridin-4-yl)methanol

Cat. No. B8753098
M. Wt: 138.17 g/mol
InChI Key: RCONZKFCIVRDLY-UHFFFAOYSA-N
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Patent
US07332604B2

Procedure details

A bomb was charged with 2 (30.0 g, 0.190 mol) and aqueous conc NH3 (225 mL) and the resulting mixture was heated at 210° C. for 20 h. The system was cooled to room temperature, the volatiles removed in vacuo and the residue purified by column chromatography (dichloromethane: 0.4N NH3 in MeOH 9:1) to give (2-amino-6-methyl pyridine-4-yl)-methanol as a mixture of free base and hydrochloride salt. The mixture was redissolved in dichloromethane:i-PrOH 1:1 (1 L) and treated with 20% aqueous NaOH (500 mL). The layers were separated and the organic phase extracted with dichloromethane:i-PrOH 1:1 (1×1 L). The combined organic phase was dried and the solvent evaporated to give (2-amino-6-methyl pyridine-4-yl)-methanol 3 (15.51 g, 59%) as pale orange crystals.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.[NH3:11]>>[NH2:11][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)CO)C
Name
Quantity
225 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (dichloromethane: 0.4N NH3 in MeOH 9:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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